Linalyl butyrate

描述

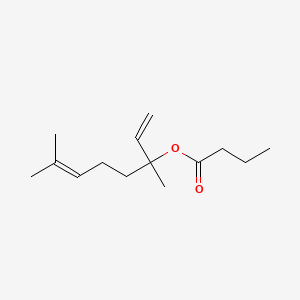

Structure

3D Structure

属性

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-yl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-6-9-13(15)16-14(5,7-2)11-8-10-12(3)4/h7,10H,2,6,8-9,11H2,1,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLGUOHLUFIAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(C)(CCC=C(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861635 | |

| Record name | Butanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless or yellowish liquid with a heavy-fruity, sweet, pear-like odour | |

| Record name | Linalyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Linalyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/362/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220.00 to 222.00 °C. @ 760.00 mm Hg | |

| Record name | Linalyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohols and oils, slightly soluble in water, 1 ml in 3 ml 80% alcohol (in ethanol) | |

| Record name | Linalyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/362/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.855-0.905 | |

| Record name | Linalyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/362/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

78-36-4 | |

| Record name | Linalyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linalyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linalyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linalyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINALYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K9F6ZOH3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Linalyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to Linalyl Butyrate (CAS 78-36-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalyl butyrate (B1204436) (CAS 78-36-4) is an ester of linalool (B1675412) and butyric acid, naturally occurring in various essential oils, including lavender and bergamot. It is a colorless to pale yellow liquid with a characteristic fruity, pear-like aroma.[1] This monoterpenoid is widely utilized in the fragrance and flavor industries and is gaining attention for its potential therapeutic properties, including anti-inflammatory and sedative effects.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and potential biological activities of linalyl butyrate, aimed at supporting research and development efforts.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and developmental work.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₄O₂ | [2] |

| Molecular Weight | 224.34 g/mol | [2] |

| Appearance | Colorless to pale yellow, clear liquid | [4] |

| Odor | Heavy-fruity, sweet, pear-like aroma with bergamot undertones | [3][5] |

| Boiling Point | 80-82 °C at 0.2 mmHg; 220-222 °C at 760 mmHg | [1][4] |

| Density | 0.885 - 0.915 g/mL at 25 °C | [4] |

| Refractive Index | 1.440 - 1.470 at 20 °C | [4] |

| Solubility | Soluble in alcohols and oils; slightly soluble in water | [1][6] |

| Flash Point | 103.33 °C (218.00 °F) | [4] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 78-36-4 | [2] |

| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl butanoate | [1] |

| Synonyms | Linalyl butanoate, Butyric acid linalyl ester | [1][2] |

| PubChem CID | 62321 | [2] |

| EC Number | 201-109-8 | [7] |

| FEMA Number | 2639 | [8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Peaks/Signals | Source(s) |

| ¹H NMR | Spectral data available, specific shifts require consultation of spectral databases. | [9] |

| ¹³C NMR | Spectral data available, specific shifts require consultation of spectral databases. | |

| FTIR (Neat) | C=O stretching of the ester at approximately 1751 cm⁻¹. | |

| Mass Spectrometry (GC-MS) | Key fragments (m/z): 93, 43, 41, 71, 80. | [1] |

Experimental Protocols

Synthesis of this compound via Esterification

This protocol is based on the general principles of Fischer esterification and information from patents describing the synthesis of linalyl esters.[10][11]

Materials:

-

Linalool (1.0 eq)

-

Butyric anhydride (B1165640) (1.2 eq)

-

Pyridine (B92270) (catalytic amount) or a solid acid catalyst (e.g., Amberlyst 15)

-

Anhydrous diethyl ether or dichloromethane (B109758) (solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add linalool and the chosen solvent.

-

Slowly add butyric anhydride to the stirring solution.

-

Add the catalyst (e.g., a few drops of pyridine or a catalytic amount of solid acid catalyst).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid catalyst was used, filter it off.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis and Purification Workflow for this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the qualitative and quantitative analysis of this compound in a sample matrix, such as an essential oil.[8]

Instrumentation and Consumables:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Helium (carrier gas).

-

Sample vials, syringes.

-

This compound standard for identification and quantification.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 240 °C.

-

Hold at 240 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 40-400 amu.

Procedure:

-

Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration.

-

Standard Preparation: Prepare a series of calibration standards of this compound in the same solvent.

-

Analysis: Inject the prepared samples and standards into the GC-MS system.

-

Data Analysis:

-

Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of the standard.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample from the calibration curve.

-

Potential Biological Activities and Signaling Pathways

While research on the specific biological activities of this compound is ongoing, the known effects of its constituent parts, linalool and butyrate, provide a basis for hypothesized mechanisms of action.

Anti-inflammatory Effects: Butyrate is a known histone deacetylase (HDAC) inhibitor.[12] By inhibiting HDACs, butyrate can induce histone hyperacetylation, leading to the altered expression of genes involved in inflammation.[13] One of the key anti-inflammatory mechanisms of butyrate is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][12] Butyrate has been shown to prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

Sedative and Analgesic Effects: Linalool, the alcohol moiety of this compound, is known for its sedative and anxiolytic properties.[14] Recent studies on linalyl acetate (B1210297), a structurally similar compound, suggest that it exerts its analgesic effects by inhibiting the nociceptive TRPA1 (Transient Receptor Potential Ankyrin 1) channel.[15][16] It is plausible that this compound may share similar mechanisms of action, potentially interacting with GABAergic systems or other ion channels involved in neuronal excitability.[17]

Hypothesized Anti-Inflammatory Mechanism of this compound.

Applications

This compound's primary applications are in the following sectors:

-

Fragrance Industry: It is a key component in perfumes, colognes, soaps, and lotions, providing fresh, fruity-floral top notes.[10]

-

Flavor Industry: Used in low concentrations to enhance fruity profiles in beverages, candies, and baked goods.[2]

-

Aromatherapy: Incorporated into essential oil blends for its potential calming and relaxing properties.[2]

-

Research: Investigated for its potential as an anti-inflammatory, analgesic, and sedative agent.[2][17]

Safety and Handling

This compound is generally considered to have low toxicity. However, standard laboratory safety precautions should be observed.

-

Handling: Wear protective gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and direct sunlight.[10]

-

Toxicity: May cause mild skin or eye irritation upon direct contact.[10] A RIFM (Research Institute for Fragrance Materials) safety assessment concluded that this compound is not genotoxic.[11]

Conclusion

This compound is a versatile monoterpenoid with established applications in the fragrance and flavor industries. Emerging research into its biological activities suggests potential therapeutic applications, particularly in the areas of inflammation and sedation. This technical guide provides a foundational resource for scientists and researchers, consolidating key data and experimental methodologies to facilitate further investigation and development of this compound-based products and therapies. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

- 1. efsupit.ro [efsupit.ro]

- 2. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. US3439024A - Preparation of linalyl esters - Google Patents [patents.google.com]

- 5. Butyrate Attenuates Lipopolysaccharide-Induced Inflammation in Intestinal Cells and Crohn's Mucosa through Modulation of Antioxidant Defense Machinery: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 6. uakron.edu [uakron.edu]

- 7. EP0949239A1 - Process for the preparation of linalyl acetate - Google Patents [patents.google.com]

- 8. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]

- 9. The Role of Butyrate in Attenuating Pathobiont-Induced Hyperinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US2794826A - Process of manufacturing linalyl - Google Patents [patents.google.com]

- 11. euonym.us [euonym.us]

- 12. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhaled linalool-induced sedation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Linalyl acetate exerts analgesic effects by inhibiting nociceptive TRPA1 in mice. | Semantic Scholar [semanticscholar.org]

- 16. Linalyl acetate exerts analgesic effects by inhibiting nociceptive TRPA1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

3,7-dimethylocta-1,6-dien-3-yl butanoate chemical structure

An In-depth Technical Guide on 3,7-dimethylocta-1,6-dien-3-yl butanoate

This technical guide provides a comprehensive overview of 3,7-dimethylocta-1,6-dien-3-yl butanoate, a significant monoterpenoid ester also known by its common name, linalyl butyrate (B1204436).[1][2] This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical structure, properties, synthesis, and spectroscopic characterization.

Chemical Identity and Physical Properties

3,7-dimethylocta-1,6-dien-3-yl butanoate is the butyrate ester of linalool (B1675412).[1] It is a naturally occurring compound found in lavender oil and kumquat peel oil.[3] The molecule is characterized by its pleasant fruity and floral aroma, which leads to its extensive use in the fragrance and flavor industries.[1][3][4]

Table 1: Chemical Identifiers for 3,7-dimethylocta-1,6-dien-3-yl butanoate

| Identifier | Value |

| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl butanoate[2] |

| Common Name | Linalyl butyrate[2] |

| CAS Number | 78-36-4[2][4] |

| Molecular Formula | C₁₄H₂₄O₂[2][4] |

| Molecular Weight | 224.34 g/mol [2][4] |

| SMILES | CCCC(=O)OC(C)(CCC=C(C)C)C=C[2] |

| InChI | InChI=1S/C14H24O2/c1-6-9-13(15)16-14(5,7-2)11-8-10-12(3)4/h7,10H,2,6,8-9,11H2,1,3-5H3[2] |

| InChIKey | FHLGUOHLUFIAAA-UHFFFAOYSA-N[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless clear liquid[4] |

| Density | 0.892 g/mL at 25 °C |

| Boiling Point | 80-82 °C at 0.2 mmHg[3][4] |

| Refractive Index | 1.451-1.456 at 20 °C[2] |

| Solubility | Soluble in alcohols and oils; slightly soluble in water[2] |

Chemical Structure

The chemical structure of 3,7-dimethylocta-1,6-dien-3-yl butanoate features a tertiary alcohol (linalool) backbone esterified with butanoic acid. The molecule contains two carbon-carbon double bonds, contributing to its reactivity and isomeric possibilities.

Caption: Chemical structure of 3,7-dimethylocta-1,6-dien-3-yl butanoate.

Synthesis Protocol

The synthesis of 3,7-dimethylocta-1,6-dien-3-yl butanoate is typically achieved via the esterification of linalool with a butanoylating agent. A general laboratory procedure is described below, analogous to the synthesis of similar terpenoid esters like geranyl butyrate.[3]

Experimental Protocol: Synthesis via Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine linalool (1.0 eq) and butyric anhydride (B1165640) (1.2 eq). The reaction is typically performed in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄) or a base (e.g., pyridine).

-

Reaction Conditions: The reaction mixture is heated, typically at 80-100 °C, for several hours (2-6 hours) with continuous stirring. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 3,7-dimethylocta-1,6-dien-3-yl butanoate.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of 3,7-dimethylocta-1,6-dien-3-yl butanoate.

Table 3: Mass Spectrometry Data (GC-MS, Electron Ionization)

The mass spectrum is characterized by fragmentation of the ester and terpene moieties.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 93 | 99.99 | [C₇H₉]⁺ |

| 71 | 45.48 | [C₄H₇O]⁺ (Butyryl cation) |

| 80 | 43.05 | [C₆H₈]⁺ |

| 43 | 56.33 | [C₃H₇]⁺ |

| 41 | 49.65 | [C₃H₅]⁺ |

| (Data sourced from NIST Mass Spectrometry Data Center)[2] |

Table 4: Infrared (IR) Spectroscopy Data

The IR spectrum displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~1735 | C=O (Ester) | Stretching |

| ~1150-1250 | C-O (Ester) | Stretching |

| ~1645 | C=C (Alkene) | Stretching |

| ~3080 | =C-H (Vinyl group) | Stretching |

| ~2850-2990 | C-H (Alkyl) | Stretching |

| (Predicted values based on typical functional group frequencies) |

Table 5: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While detailed assigned spectra are best sourced from dedicated chemical databases, general expected chemical shifts are provided. 1H and 13C NMR spectra are available for this compound.[5][6]

| Nucleus | Chemical Shift Range (ppm) | Description |

| ¹H | 5.0 - 6.0 | Olefinic protons (-CH=CH₂, -C=CH-) |

| ¹H | ~2.0 - 2.3 | Protons alpha to C=O and C=C |

| ¹H | 0.9 - 1.8 | Alkyl protons (-CH₃, -CH₂-) |

| ¹³C | ~172 | Ester carbonyl carbon (C=O) |

| ¹³C | ~110 - 145 | Alkene carbons (C=C) |

| ¹³C | ~85 | Quaternary carbon bearing the ester oxygen |

| ¹³C | 10 - 40 | Alkyl carbons (-CH₃, -CH₂-) |

| (Predicted chemical shift ranges based on structure) |

Applications and Safety

Applications:

-

Fragrance Industry: A key component in perfumes, colognes, and soaps, valued for its fresh, floral-fruity notes.[1] It is often used in lavender, bergamot, and other floral or citrus compositions.[3]

-

Flavor Industry: Used in low concentrations to enhance fruity profiles in beverages, baked goods, and confectionery.[1]

-

Aromatherapy: Incorporated into wellness and personal care products for its perceived calming effects.[4]

-

Pharmaceutical Research: Preliminary research suggests potential anti-inflammatory and analgesic properties, indicating a possible future in therapeutic agent development.[4]

Safety and Handling:

-

Handling: While generally considered low-risk, it may cause mild skin or eye irritation. Standard personal protective equipment (PPE), such as gloves and safety glasses, should be used in a well-ventilated area.[1]

-

Storage: Store in tightly sealed containers in a cool, dry place, away from direct light and heat sources to prevent degradation.[1]

References

- 1. This compound | 78-36-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound | C14H24O2 | CID 62321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 78-36-4 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound(78-36-4) 1H NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to Linalyl Butyrate: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl butyrate (B1204436) (C14H24O2) is a naturally occurring ester recognized for its characteristic fruity and floral aroma. While extensively utilized in the fragrance and flavor industries, emerging research has highlighted its potential therapeutic properties, including anti-inflammatory and analgesic effects, making it a molecule of interest for scientific and pharmaceutical research. This technical guide provides a comprehensive overview of linalyl butyrate, focusing on its physicochemical properties, synthesis, and putative mechanisms of action.

Core Physicochemical Properties

This compound is a monoterpenoid ester.[1] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C14H24O2 | [2] |

| Molecular Weight | 224.34 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Fruity, floral, pear-like | |

| Boiling Point | 80-82 °C at 0.2 mmHg | |

| Density | 0.892 g/mL at 25 °C | |

| Refractive Index | n20/D 1.45 | |

| Solubility | Soluble in organic solvents, limited solubility in water |

Synthesis of this compound

This compound can be synthesized through the esterification of linalool (B1675412) with butyric acid or its derivatives. A common laboratory-scale synthesis is analogous to the preparation of other linalyl acylates.

Experimental Protocol: Chemical Synthesis

This protocol is adapted from a general procedure for the synthesis of linalyl acylates.

Materials:

-

Linalyl halide (e.g., linalyl chloride or bromide)

-

Potassium butyrate

-

Butyric anhydride (B1165640)

-

Cuprous iodide (catalyst)

-

Toluene (B28343) (solvent)

-

Water

-

Dilute sodium bicarbonate solution

Procedure:

-

A mixture of anhydrous potassium butyrate and butyric anhydride is placed in a reaction flask.

-

The suspension is heated with stirring to approximately 120°C.

-

A catalytic amount of cuprous iodide is added.

-

A solution of linalyl halide in toluene is then added to the reaction mixture.

-

The reaction mixture is stirred at 119-121°C for several hours.

-

After cooling to room temperature, water is added, and the mixture is stirred.

-

The organic layer is separated, washed with water, dilute sodium bicarbonate solution, and again with water.

-

The final product, this compound, is obtained after purification, typically by distillation.

Biological Activities and Putative Mechanisms of Action

This compound is suggested to possess anti-inflammatory and analgesic properties. While direct studies on its mechanisms are limited, it is hypothesized that its biological effects may be mediated, at least in part, by its hydrolysis product, butyrate. Studies have shown that the related compound, linalyl acetate, is readily hydrolyzed in the gut.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be evaluated using the carrageenan-induced paw edema model in rodents, a standard and widely used assay for acute inflammation.

Animals:

-

Male Wistar rats (180-220 g)

Materials:

-

This compound

-

Carrageenan (1% w/v in saline)

-

Positive control: Indomethacin (10 mg/kg)

-

Vehicle (e.g., saline with 0.5% Tween 80)

-

Plethysmometer

Procedure:

-

Animals are fasted overnight with free access to water.

-

Animals are divided into groups: vehicle control, positive control, and this compound treatment groups (various doses).

-

This compound or the respective control is administered orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.

-

The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Analgesic Activity

The analgesic properties of this compound can be assessed using the acetic acid-induced writhing test, a model of visceral pain.

Animals:

-

Male Swiss albino mice (20-25 g)

Materials:

-

This compound

-

Acetic acid (0.6% v/v in saline)

-

Positive control: Acetylsalicylic acid (100 mg/kg)

-

Vehicle (e.g., saline with 0.5% Tween 80)

Procedure:

-

Animals are divided into groups: vehicle control, positive control, and this compound treatment groups (various doses).

-

This compound or the respective control is administered orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 30-60 minutes), 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.

-

Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-15 minutes.

-

The percentage of analgesic activity is calculated by comparing the mean number of writhes in the treatment groups to the vehicle control group.

Putative Signaling Pathway: NF-κB Inhibition by Butyrate

It is hypothesized that this compound may be hydrolyzed in vivo by esterases to yield linalool and butyric acid. Butyrate is a known inhibitor of histone deacetylases (HDACs) and can modulate inflammatory responses, in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates this proposed mechanism of action.

Caption: Putative anti-inflammatory mechanism of this compound.

Conclusion

This compound is a compound with established applications in the flavor and fragrance industries and growing interest in its potential pharmacological activities. This guide provides foundational technical information for researchers and professionals in drug development. The proposed mechanisms of action, particularly the link to butyrate's known effects on inflammatory pathways, offer a promising avenue for future research into the therapeutic potential of this compound. Further investigation is warranted to fully elucidate its metabolic fate and direct molecular targets in biological systems.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Linalyl Butanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl butanoate (CAS No. 78-36-4) is a naturally occurring monoterpenoid ester.[1][2] It is found in various essential oils, including lavender oil and kumquat peel oil.[1] Characterized by a fruity aroma with notes of bergamot and pear, it is widely utilized as a flavoring agent in the food industry and as a fragrance ingredient in cosmetics and perfumes.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties of linalyl butanoate, including detailed experimental protocols and spectral data, to support its application in research and development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-yl butanoate[4] |

| Synonyms | Linalyl butyrate (B1204436), Butanoic acid, 1-ethenyl-1,5-dimethyl-4-hexenyl ester[4][5] |

| CAS Number | 78-36-4[4] |

| Molecular Formula | C₁₄H₂₄O₂[4] |

| Molecular Weight | 224.34 g/mol [4] |

| InChI | InChI=1S/C14H24O2/c1-6-9-13(15)16-14(5,7-2)11-8-10-12(3)4/h7,10H,2,6,8-9,11H2,1,3-5H3[4] |

| InChIKey | FHLGUOHLUFIAAA-UHFFFAOYSA-N[4] |

| Canonical SMILES | CCCC(=O)OC(C)(CCC=C(C)C)C=C[4] |

Physical Properties

Linalyl butanoate is a colorless to pale yellow liquid at room temperature.[1][6] It is characterized by a sweet, fruity odor reminiscent of pear and bergamot.[1][4]

| Property | Value | Reference |

| Physical State | Liquid | [4] |

| Appearance | Colorless to pale yellow clear liquid | [1][6] |

| Odor | Fruity, sweet, pear-like, with a bergamot undertone | [1][4] |

| Boiling Point | 220-222 °C at 760 mmHg, 80-82 °C at 0.2 mmHg | [1][4][6] |

| Density | 0.885 - 0.915 g/mL at 25 °C | [6] |

| Refractive Index | 1.440 - 1.470 at 20 °C | [6] |

| Solubility | Soluble in alcohols and oils; slightly soluble to almost insoluble in water. | [1][4][6] |

| Vapor Pressure | 0.009 mmHg at 25 °C (estimated) | [6] |

| Flash Point | 103.33 °C (218 °F) | [6] |

| logP (o/w) | 4.926 (estimated) | [6] |

Chemical Properties

Stability and Reactivity

Linalyl butanoate is generally stable under recommended storage conditions.[7] It is incompatible with strong oxidizing agents.[7] Hazardous decomposition products formed under fire conditions include carbon oxides.[7]

Synthesis

Linalyl butanoate can be synthesized via the esterification of linalool (B1675412) with butyric acid or its derivatives. A common laboratory-scale synthesis involves the reaction of linalool with butyryl chloride in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.[3] Industrial synthesis may involve the reaction of myrcene (B1677589) hydrochloride with potassium butyrate in the presence of butyric anhydride (B1165640) and a copper-based catalyst.[8]

Experimental Protocols

Synthesis of Linalyl Butanoate via Esterification

This protocol describes a general method for the synthesis of linalyl butanoate from linalool and butyryl chloride.

Materials:

-

Linalool

-

Butyryl chloride

-

Pyridine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve linalool and pyridine in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add butyryl chloride dropwise from the dropping funnel to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude linalyl butanoate.

-

Purify the crude product by vacuum distillation.

Caption: Workflow for the synthesis of linalyl butanoate.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and quantification of linalyl butanoate.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

Typical GC Conditions:

-

Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[9]

-

Oven Temperature Program: An initial temperature of 60°C, ramped to 246°C at a rate of 3°C/min.[9]

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Injection Mode: Split

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Mass Range: m/z 40-400

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

Caption: Workflow for the GC-MS analysis of linalyl butanoate.

Spectral Data

Mass Spectrometry (MS)

The electron ionization mass spectrum of linalyl butanoate is characterized by specific fragmentation patterns. The top five peaks observed in the GC-MS analysis are:[4]

| m/z | Relative Intensity (%) |

| 93 | 99.99 |

| 43 | 56.33 |

| 41 | 49.65 |

| 71 | 45.48 |

| 80 | 43.05 |

Infrared (IR) Spectroscopy

The IR spectrum of linalyl butanoate shows characteristic absorption bands corresponding to its functional groups. The spectrum can be obtained using techniques such as Attenuated Total Reflectance (ATR) or as a neat liquid between salt plates.[4]

| Wavenumber (cm⁻¹) | Functional Group |

| ~1735 | C=O stretch (ester) |

| ~1645 | C=C stretch (alkene) |

| ~1240, 1170 | C-O stretch (ester) |

| ~3080, 920, 990 | =C-H bends (vinyl group) |

Applications

Linalyl butanoate is recognized as a flavoring agent by the FDA (21 CFR 172.515) and has been assigned FEMA number 2639.[4] It is used in a variety of food products to impart fruity and floral notes.[1] In the fragrance industry, it is a component of perfumes, especially in lavender and floral compositions.[1]

Safety Information

Linalyl butanoate is considered to have low toxicity.[7] It is stable under normal conditions and is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[7] However, as with any chemical, appropriate safety precautions should be taken, including wearing protective gloves and eyewear and working in a well-ventilated area.[10] It is incompatible with strong oxidizing agents.[7]

Conclusion

This technical guide has summarized the key physical and chemical properties of linalyl butanoate, providing a valuable resource for researchers, scientists, and professionals in drug development and other fields. The detailed information on its identity, properties, synthesis, and analysis will facilitate its effective and safe use in various applications. The provided experimental protocols and spectral data serve as a practical reference for laboratory work involving this versatile ester.

References

- 1. LINALYL BUTYRATE CAS#: 78-36-4 [m.chemicalbook.com]

- 2. Showing Compound this compound (FDB002291) - FooDB [foodb.ca]

- 3. echemi.com [echemi.com]

- 4. This compound | C14H24O2 | CID 62321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. This compound, 78-36-4 [thegoodscentscompany.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. US2794826A - Process of manufacturing linalyl - Google Patents [patents.google.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. echemi.com [echemi.com]

The Enigmatic Presence of Linalyl Butyrate in Aromatic Botanicals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl butyrate (B1204436), a monoterpenoid ester, contributes to the complex and desirable aroma profiles of various essential oils. While often present in smaller quantities compared to its acetate (B1210297) counterpart, its fruity and floral notes are significant in the overall sensory perception of these natural extracts. This technical guide provides an in-depth overview of the natural occurrence of linalyl butyrate in essential oils, detailing its quantitative analysis, the methodologies for its detection, and a proposed biosynthetic pathway. This information is intended to support researchers, scientists, and drug development professionals in their exploration of the chemical diversity and potential applications of this aromatic compound.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile constituent in a range of essential oils, most notably from the Lamiaceae family. Its concentration can vary significantly depending on the plant species, geographical origin, cultivation conditions, and the specific part of the plant used for extraction. The following table summarizes the quantitative data available for this compound in selected essential oils.

| Essential Oil | Plant Species | Plant Part | This compound Concentration (%) | Reference(s) |

| Spike Lavender Oil (Spain) | Lavandula latifolia | Not Specified | 0.03 | [No specific citation available in search results] |

| Lavender Oil | Lavandula angustifolia | Flowers | Not explicitly quantified in most studies, which focus on major components like linalool (B1675412) and linalyl acetate. | [1][2][3] |

| Clary Sage Oil | Salvia sclarea | Aerial Parts | Not explicitly quantified in most studies, which focus on major components like linalool and linalyl acetate. | [4][5][6][7][8] |

| Kumquat Peel Oil | Citrus japonica | Peel | Reported as a constituent, but quantitative data is not readily available in the provided search results. | [No specific citation available in search results] |

| Artemisia porrecta var. coerulea | Artemisia porrecta | Not Specified | Reported as a constituent, but quantitative data is not readily available in the provided search results. | [No specific citation available in search results] |

Note: The quantification of this compound is often challenging due to its relatively low abundance compared to other major components. The data presented represents available information from the conducted searches, and further targeted quantitative studies are warranted to establish more precise concentration ranges.

Experimental Protocols for Analysis

The identification and quantification of this compound in essential oils are primarily achieved through gas chromatography-mass spectrometry (GC-MS). This powerful analytical technique allows for the separation of complex volatile mixtures and the identification of individual components based on their mass spectra and retention times.

General Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A typical GC-MS protocol for the analysis of this compound in essential oils involves the following steps:

-

Sample Preparation: The essential oil is diluted in a suitable organic solvent, such as hexane (B92381) or ethanol, to an appropriate concentration for GC-MS analysis.[9]

-

Gas Chromatography (GC) Separation:

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC system, where it is vaporized in a heated injection port.[9] A split injection mode is commonly used to prevent column overloading with major components.[10]

-

Column: The vaporized sample is carried by an inert carrier gas (commonly helium) through a capillary column.[1][10] A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is frequently employed for the separation of essential oil constituents.[1][10]

-

Temperature Program: The column oven temperature is programmed to increase gradually over time. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) at a specific rate (e.g., 3-5°C/min).[1] This temperature gradient allows for the separation of compounds based on their boiling points and interactions with the stationary phase of the column.

-

-

Mass Spectrometry (MS) Detection and Identification:

-

Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are bombarded with electrons (Electron Ionization - EI), causing them to fragment into characteristic patterns of ions.[9]

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum for each compound.

-

Identification: The obtained mass spectrum of an unknown compound is compared with reference spectra in mass spectral libraries (e.g., NIST, Wiley).[9] The identification is further confirmed by comparing the retention index (RI) of the compound with literature values. The retention index is a measure of where a compound elutes relative to a series of n-alkane standards.

-

The following diagram illustrates a general workflow for the GC-MS analysis of essential oils.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is proposed to be catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes are part of the larger BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases.[11][12][13] AATs catalyze the final step in the formation of volatile esters by transferring an acyl group from an acyl-Coenzyme A (acyl-CoA) donor to an alcohol acceptor.

In the case of this compound, the proposed pathway involves the following key steps:

-

Substrate Availability: The two primary substrates required are the alcohol, linalool , and the acyl donor, butyryl-Coenzyme A (butyryl-CoA) .

-

Linalool is a monoterpene alcohol synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

-

Butyryl-CoA can be derived from several metabolic routes, including the catabolism of fatty acids or the degradation of certain amino acids.[14][15]

-

-

Enzymatic Esterification: An alcohol acyltransferase (AAT) enzyme facilitates the transfer of the butyryl group from butyryl-CoA to the hydroxyl group of linalool. This reaction results in the formation of This compound and the release of Coenzyme A.

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Conclusion

This compound, though often a minor component, plays a crucial role in the aromatic symphony of many essential oils. Understanding its natural distribution, the analytical methods for its precise quantification, and its biosynthetic origins is vital for researchers in natural product chemistry, as well as for professionals in the fragrance, flavor, and pharmaceutical industries. The methodologies and pathways outlined in this guide provide a foundational framework for further investigation into this intriguing volatile ester and its potential applications. Further research focusing on the targeted quantification of this compound across a broader range of botanicals and the characterization of the specific acyltransferases involved in its biosynthesis will undoubtedly unveil new opportunities for its utilization.

References

- 1. mdpi.com [mdpi.com]

- 2. Essential Oil Content and Compositional Variability of Lavandula Species Cultivated in the Mid Hill Conditions of the Western Himalaya - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Salvia officinalis L. and Salvia sclarea Essential Oils: Chemical Composition, Biological Activities and Preservative Effects against Listeria monocytogenes Inoculated into Minced Beef Meat [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ijrti.org [ijrti.org]

- 7. acgpubs.org [acgpubs.org]

- 8. globalsciencebooks.info [globalsciencebooks.info]

- 9. vipsen.vn [vipsen.vn]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 12. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Butyryl-CoA - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

Linalyl Butyrate: A Technical Guide to Biological Activity and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalyl butyrate (B1204436), an ester of linalool (B1675412) and butyric acid, is a naturally occurring compound widely utilized in the fragrance and flavor industries. While direct pharmacological studies on linalyl butyrate are limited, its constituent components are well-characterized for their significant biological activities. This technical guide synthesizes the available information on this compound and provides an in-depth review of the pharmacology of linalool and, more extensively, butyrate. It is hypothesized that this compound may act as a pro-drug, delivering linalool and butyrate in vivo. This document details the anti-inflammatory, analgesic, antimicrobial, and neuropharmacological properties of these parent compounds, supported by quantitative data, experimental protocols, and mechanistic pathway diagrams to inform future research and drug development efforts.

Introduction

This compound (3,7-dimethylocta-1,6-dien-3-yl butanoate) is a monoterpenoid ester recognized for its pleasant fruity-floral aroma.[1][2] Beyond its organoleptic properties, the potential pharmacological activities of this compound are of growing interest, largely inferred from the well-documented biological effects of its hydrolysis products: linalool and butyric acid. Linalool, a tertiary terpene alcohol, is known for its anti-inflammatory and analgesic properties.[3][4] Butyrate, a short-chain fatty acid (SCFA), is a pleiotropic molecule with robust anti-inflammatory, histone deacetylase (HDAC) inhibitory, and gut-brain axis modulatory functions.[5][6]

This guide provides a comprehensive overview of the known biological activities and pharmacological mechanisms relevant to this compound, with a focus on the extensive data available for butyrate.

Pharmacokinetics and Metabolism

The metabolism of linalool involves allylic oxidation by the cytochrome P-450 system, leading to the formation of polar metabolites such as 8-hydroxylinalool and 8-carboxylinalool, which are excreted primarily in the urine.[9] Butyrate is rapidly absorbed and metabolized, particularly by colonocytes, and has a short half-life in circulation.[10]

Anti-inflammatory and Analgesic Activity

While direct evidence for this compound is sparse, both linalool and butyrate exhibit significant anti-inflammatory and analgesic effects.

Linalool and Linalyl Acetate (B1210297)

Studies on linalool and its acetate ester have demonstrated their potential to reduce inflammation. In a carrageenan-induced edema model in rats, both (-)-linalool (B1674924) and its racemic mixture reduced edema after systemic administration.[3] Linalyl acetate also showed anti-inflammatory effects, albeit with a delayed onset, suggesting it may act as a pro-drug for linalool.[3][4]

The analgesic effects of linalyl acetate have been linked to the inhibition of the TRPA1 channel, a non-selective cation channel expressed in sensory neurons that acts as a sensor for various irritants.[11][12]

Butyrate

Butyrate is a potent anti-inflammatory agent. Its primary mechanisms include the inhibition of histone deacetylases (HDACs) and the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB).[10][13] By inhibiting HDACs, butyrate can alter gene expression to reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[10]

In vivo studies have shown that oral administration of sodium butyrate can reduce visceral and neuropathic pain in mice.[14] This analgesic effect is thought to involve ATP-dependent K+ channels and the upregulation of peroxisome proliferator-activated receptor (PPAR)-α and -γ, leading to a reduction in inflammatory markers like COX-2 and iNOS.[14]

Table 1: Quantitative Data on Anti-inflammatory and Analgesic Activity

| Compound | Model | Assay | Result | Reference |

| (-)-Linalool | Rat | Carrageenan-induced paw edema | 25 mg/kg, systemic admin., delayed and prolonged edema reduction | [3] |

| Linalyl Acetate | Rat | Carrageenan-induced paw edema | Equimolar to linalool, delayed and less potent edema reduction | [3][4] |

| Sodium Butyrate | Mice | Acetic acid-induced writhing (visceral pain) | 10-200 mg/kg, oral admin., dose-dependent reduction in writhing | [14] |

| Sodium Butyrate | Mice | Chronic Constriction Injury (neuropathic pain) | 100-200 mg/kg, repeated oral admin., reduced mechanical and thermal hyperalgesia | [14] |

Antimicrobial Activity

Information regarding the antimicrobial properties of this compound is limited. However, butyrate has been shown to exert both direct and indirect antimicrobial effects.

Butyrate can directly inhibit the growth of certain pathogenic bacteria, including strains of Acinetobacter baumannii, Escherichia coli, Bacillus, and Staphylococcus.[15] The minimum inhibitory concentrations (MICs) for some bacteria have been reported to be in the millimolar range.[15] Indirectly, butyrate enhances host defense by inducing the production of antimicrobial peptides and promoting the antimicrobial activity of macrophages.[15]

Neuropharmacology and the Gut-Brain Axis

The influence of short-chain fatty acids on the gut-brain axis is a rapidly expanding area of research, with butyrate being a key molecule of interest.[5]

Butyrate can cross the blood-brain barrier and exert direct effects on the central nervous system.[6] Its neuroprotective effects are attributed to several mechanisms, including HDAC inhibition, which can upregulate genes involved in neurotrophic factor production and oxidative stress resistance.[6] Butyrate has also been shown to modulate neuroinflammation and support the function of microglia, the resident immune cells of the brain.[6]

In animal models of Parkinson's disease, sodium butyrate has demonstrated neuroprotective effects by restoring gut microbial balance, improving intestinal barrier function, and inhibiting the TLR4/MyD88/NF-κB signaling pathway in the gut and the brain.[13] In models of chronic alcohol-induced central nervous system damage, butyrate ameliorated neuroinflammation and improved cognitive function.[16]

Table 2: Effects of Butyrate on the Central Nervous System

| Model | Treatment | Key Findings | Reference |

| MPTP-induced Parkinson's Disease (mice) | Sodium Butyrate | Improved motor function, increased striatal neurotransmitters, reduced dopaminergic neuron death, restored gut microbiota, attenuated neuroinflammation. | [13] |

| Chronic alcohol-induced CNS damage (mice) | Sodium Butyrate | Ameliorated aberrant behaviors, reduced neuroinflammation, modulated microglia activation. | [16] |

| Obesity-induced cognitive decline (mice) | Sodium Butyrate | Prevented reduction in Brain-Derived Neurotrophic Factor (BDNF). | [17] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

-

Animals: Male Wistar rats.

-

Procedure: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

-

Treatment: Linalool, linalyl acetate, or vehicle is administered systemically (e.g., intraperitoneally or orally) at specified doses (e.g., 25 mg/kg) prior to or at the time of carrageenan injection.

-

Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Acetic Acid-Induced Writhing in Mice (Analgesic)

-

Animals: Male mice.

-

Procedure: Visceral pain is induced by an intraperitoneal injection of a dilute acetic acid solution.

-

Treatment: Sodium butyrate or vehicle is administered orally at various doses (e.g., 10-200 mg/kg) a set time (e.g., 60 minutes) before the acetic acid injection.

-

Measurement: The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

Analysis: The analgesic effect is determined by the percentage reduction in the number of writhes in the treated groups compared to the control group.

-

Reference: [14]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: Human colorectal cancer cell lines (e.g., HCT-116) or other relevant cell types.

-

Procedure: Cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are incubated with various concentrations of the test compound (e.g., sodium butyrate, 0-30 mM) for a specified duration (e.g., 72 hours).

-

Measurement: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The formazan is then solubilized with a solvent (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The 50% inhibitory concentration (IC50) can be calculated from the dose-response curve.

-

Reference: [18]

Signaling Pathways and Mechanisms of Action

The biological activities of butyrate are mediated through multiple signaling pathways. As an HDAC inhibitor, butyrate promotes histone hyperacetylation, leading to changes in gene expression. This is a key mechanism for its anti-inflammatory and anti-cancer effects. Butyrate also signals through G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109a, which are involved in metabolic and immune regulation. Furthermore, butyrate can inhibit the activation of the pro-inflammatory NF-κB pathway.

Below are diagrams illustrating some of these key pathways.

Conclusion and Future Directions

This compound is a compound of interest due to the significant and diverse biological activities of its constituent molecules, linalool and butyrate. While direct pharmacological data on the ester itself is scarce, the extensive research on butyrate, in particular, provides a strong foundation for predicting its potential therapeutic applications. Butyrate's roles as an anti-inflammatory agent, HDAC inhibitor, and modulator of the gut-brain axis are well-established, with implications for inflammatory bowel disease, neurodegenerative disorders, and pain management.

Future research should focus on elucidating the specific pharmacokinetic profile of this compound to confirm its role as a pro-drug for linalool and butyrate. In vivo studies are needed to directly assess the anti-inflammatory, analgesic, and neuropharmacological effects of this compound and to compare its efficacy and safety profile with the administration of its parent compounds. Such research will be critical in determining the potential of this compound as a novel therapeutic agent.

References

- 1. This compound | C14H24O2 | CID 62321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB002291) - FooDB [foodb.ca]

- 3. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The neuropharmacology of butyrate: The bread and butter of the microbiota-gut-brain axis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. Studies on the metabolism of linalool, a naturally occurring food flavour - ProQuest [proquest.com]

- 9. Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. efsupit.ro [efsupit.ro]

- 11. Linalyl acetate exerts analgesic effects by inhibiting nociceptive TRPA1 in mice. | Semantic Scholar [semanticscholar.org]

- 12. Linalyl acetate exerts analgesic effects by inhibiting nociceptive TRPA1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effects of Sodium Butyrate by Restoring Gut Microbiota and Inhibiting TLR4 Signaling in Mice with MPTP-Induced Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sodium butyrate and its synthetic amide derivative modulate nociceptive behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Butyrate ameliorates quinolinic acid–induced cognitive decline in obesity models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of Butyrate-Resistant Colorectal Cancer Cell Lines and the Cytotoxicity of Anticancer Drugs against These Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Linalyl Butyrate: A Technical Guide

Introduction

Linalyl butyrate (B1204436) (3,7-dimethylocta-1,6-dien-3-yl butanoate) is a naturally occurring ester widely utilized in the flavor and fragrance industries for its characteristic fruity and floral aroma.[1][2] A comprehensive understanding of its chemical structure is paramount for quality control, synthesis, and various research applications. This technical guide provides an in-depth overview of the spectroscopic data for linalyl butyrate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data visualizations are presented to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹³C NMR Data

The ¹³C NMR spectrum of this compound reveals 14 distinct carbon signals, corresponding to each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O | ~174 |

| -C(O)O- | |

| C=CH₂ | |

| C=CH₂ | |

| C(CH₃)=CH- | ~127-132 |

| C(CH₃)=CH- | |

| -CH₂- | ~22-34 |

| -CH₂- | |

| -CH₂-C=O | ~34 |

| -CH(CH₃)₂ | |

| -CH(CH₃)₂ | |

| -CH₃ | ~14 |

| -CH₃ | |

| -CH₃ |

Note: Specific assignments for all carbons require more detailed spectral analysis or computational prediction. General ranges are provided based on typical ester and terpene structures.[3]

¹H NMR Data

The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments.

| Proton(s) | Chemical Shift (δ) ppm | Multiplicity |

| -CH=CH₂ | ~5.0-6.0 | Multiplet |

| =CH- | ~5.1 | Triplet |

| -O-CH₂- | ~3.7-4.1 | Quartet |

| -CH₂-C=O | ~2.0-2.2 | Triplet |

| -CH₂- | Multiplet | |

| -CH₃ | Singlet | |

| -CH₃ | Singlet | |

| -CH₃ | Triplet |

Note: The table presents expected chemical shift ranges for protons in this compound based on general values for esters and related structures.[4] A Varian A-60 instrument was used to acquire a known ¹H NMR spectrum of this compound.[5]

Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra are obtained through meticulous sample preparation and instrument operation.[3]

Sample Preparation:

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[3][6]

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and appropriate solvent for this compound due to its ability to dissolve nonpolar organic compounds.[3][6]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean vial.[3][6] Ensure complete dissolution by gentle vortexing or sonication.[3][6]

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube, ensuring the liquid column is 4.0 to 5.0 cm high.[6] Avoid introducing air bubbles.[6]

-

Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue and ethanol (B145695) to remove any contaminants.[6]

Instrumental Analysis:

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.[6]

-

Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.[6]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[6]

-

Acquisition: A standard single-pulse experiment is typically used for both ¹H and ¹³C NMR acquisition.[3] Set appropriate acquisition parameters, such as the number of scans, spectral width, and relaxation delay, and initiate data collection.[6]

Caption: Workflow for NMR spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the ester functional group and the carbon-carbon double bonds.

| Functional Group | **Wavenumber (cm⁻¹) ** | Intensity |

| C=O (ester) | 1750-1737 | Strong |

| C-O (ester) | 1300-1000 | Strong |

| C=C (alkene) | 1680-1640 | Medium |

| =C-H (alkene) | 3100-3000 | Medium |

| C-H (alkane) | 3000-2850 | Strong |

Source: General ranges for esters are provided.[4] Spectra for this compound have been recorded using techniques such as capillary cell (neat) and attenuated total reflectance (ATR).[5]

Experimental Protocol for IR Spectroscopy (Neat Liquid)

For a pure liquid sample like this compound, the "neat" sampling technique is straightforward and commonly used.[7][8]

-

Plate Preparation: Obtain two clean and dry salt plates (e.g., NaCl or KBr) from a desiccator.[8] If necessary, clean the plates with a small amount of dry acetone (B3395972) and wipe with a lint-free tissue.[8]

-

Sample Application: Using a Pasteur pipette, place one or two drops of this compound onto the center of one salt plate.[7][8]

-

Sandwich Formation: Place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.[7][8]

-

Mounting: Place the "sandwich" into the sample holder of the IR spectrometer.[7][8]

-

Spectrum Acquisition: Obtain the IR spectrum according to the instrument's operating procedure. A background spectrum should be run first.

-

Cleaning: After analysis, disassemble the plates, rinse them with dry acetone, dry them with a clean Kimwipe, and return them to the desiccator.[7][8]

Caption: Experimental workflow for neat liquid IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the analyte.

Mass Spectral Data

Electron ionization (EI) is a common method for analyzing volatile compounds like this compound.[9][10] The resulting mass spectrum shows the molecular ion peak and various fragment ions.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment |

| 224 | Low | [M]⁺ (Molecular Ion) |

| 93 | 100 | [C₇H₉]⁺ |

| 71 | ~45 | [C₄H₇O]⁺ |

| 43 | ~56 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

| 41 | ~50 | [C₃H₅]⁺ |

| 80 | ~43 | [C₆H₈]⁺ |

Source: Data compiled from GC-MS analysis.[5]

Experimental Protocol for Mass Spectrometry

The analysis of a volatile liquid like this compound typically involves introduction via gas chromatography (GC-MS) or direct injection into the ion source.[9]

-

Sample Introduction: The sample is introduced into the mass spectrometer. For a volatile liquid, this is often done by injecting a dilute solution into a gas chromatograph (GC) which separates the components of the mixture before they enter the mass spectrometer.[9] Alternatively, the sample can be heated in a vacuum to generate sufficient vapor pressure for direct analysis.[9]

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with high-energy electrons (typically 70 eV in electron impact ionization).[10][11] This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[9][11]

-

Fragmentation: The excess energy from ionization often causes the molecular ion to break apart into smaller, charged fragments and neutral species.[9]

-

Mass Analysis: The ions (molecular ion and fragments) are accelerated by an electric field and then deflected by a magnetic field.[9][11] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion, with lighter ions being deflected more than heavier ones.[11]

-

Detection: An ion detector measures the abundance of ions at each m/z value.

-

Data Output: The results are displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Caption: Logical flow of fragmentation in mass spectrometry of this compound.

References

- 1. This compound, 78-36-4 [thegoodscentscompany.com]

- 2. Showing Compound this compound (FDB002291) - FooDB [foodb.ca]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. This compound | C14H24O2 | CID 62321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. webassign.net [webassign.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

Linalyl Butyrate: A Comprehensive Safety and Toxicological Profile

FOR IMMEDIATE RELEASE

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, toxicity, and material safety data sheet (MSDS) information for linalyl butyrate (B1204436) (CAS No. 78-36-4). The information is compiled from various sources, including safety data sheets, regulatory assessments, and scientific literature, to provide a thorough resource for professionals in research and drug development.

Chemical and Physical Properties

Linalyl butyrate is a monoterpenoid ester known for its floral and fruity aroma, making it a common ingredient in fragrances and flavorings.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 78-36-4 | [3][4][5] |

| Molecular Formula | C14H24O2 | [3][4][6] |

| Molecular Weight | 224.34 g/mol | [3][4][5][6] |

| Synonyms | 3,7-Dimethylocta-1,6-dien-3-yl butyrate, Linalyl butanoate | [3][5][6][7] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 80-82 °C at 0.2 mmHg | [2][5] |

| Density | 0.892 g/mL at 25 °C | [2][5][6] |

| Flash Point | 103 °C (217.4 °F) - closed cup | [1][5] |

| Solubility | Soluble in water | [6] |

| Refractive Index | n20/D 1.45 | [2][3][5] |

Toxicological Data

The toxicological profile of this compound has been evaluated through various studies, including acute toxicity, irritation, sensitization, and genotoxicity. Much of the assessment relies on data from the substance itself, as well as read-across data from structurally similar compounds like linalool (B1675412) and linalyl acetate (B1210297).

Acute Toxicity

This compound exhibits low acute oral toxicity. Data on dermal and inhalation toxicity are limited.

| Endpoint | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | > 5000 mg/kg | [8] |

| LD50 | Mouse | Oral | > 8907 mg/kg | [8] |

| LD50 | Rabbit | Dermal | No data available | [9] |

Irritation